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Compound of Interest

Compound Name: 15(S)-HETE Ethanolamide

Cat. No.: B13392758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial sources for synthetic

15(S)-hydroxyeicosatetraenoic acid (HETE) ethanolamide, a significant lipid signaling

molecule. It also includes detailed application notes and experimental protocols to facilitate its

use in research and drug development.

Introduction
15(S)-HETE Ethanolamide is an endogenous cannabinoid analog and a metabolite of

anandamide (AEA) formed through the action of 15-lipoxygenase (15-LOX).[1] It exhibits

biological activity by interacting with the cannabinoid receptor 1 (CB1) and inhibiting fatty acid

amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide.

[1] This dual activity makes 15(S)-HETE Ethanolamide a molecule of interest for studying the

endocannabinoid system and its role in various physiological and pathological processes.

Commercial Availability
Synthetic 15(S)-HETE Ethanolamide is available from several reputable suppliers of research

biochemicals. The quality and formulation may vary, so it is crucial to consult the supplier's

technical datasheets for specific details.
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Supplier Product Name CAS Number Purity Formulation

Cayman

Chemical

15(S)-HETE

Ethanolamide
161744-53-2 ≥98%

A solution in

ethanol

KKL Med Inc.
15(S)-HETE

Ethanolamide
161744-53-2 ≥98% Not specified

BOC Sciences
15(S)-HETE

ethanolamide
161744-53-2 Not specified Not specified

Physicochemical Properties
Property Value

Molecular Formula C₂₂H₃₇NO₃

Molecular Weight 363.5 g/mol

Appearance Typically a solution

Storage -20°C

Solubility
Soluble in organic solvents such as ethanol and

DMSO.

Biological Activity and Applications
15(S)-HETE Ethanolamide is a valuable tool for investigating the endocannabinoid system. Its

primary known activities are:

CB1 Receptor Ligand: It is a less potent ligand for the CB1 receptor compared to

anandamide.[1]

FAAH Inhibitor: It inhibits the activity of fatty acid amide hydrolase, thereby increasing the

levels of endogenous cannabinoids like anandamide.[1]

These properties make it suitable for a range of research applications, including:
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Studying endocannabinoid metabolism: Investigating the pathways of anandamide

degradation and the role of its metabolites.

Modulating cannabinoid signaling: Examining the downstream effects of combined CB1

receptor interaction and FAAH inhibition.

Investigating the physiological roles of 15-LOX metabolites: Elucidating the functions of

oxygenated endocannabinoids in various biological systems.

Quantitative Biological Data
Parameter Target Value Comparison

Kᵢ Human CB1 Receptor 600 nM
Anandamide Kᵢ = 90

nM[1]

Signaling Pathways
15(S)-HETE Ethanolamide, through its interaction with the CB1 receptor and inhibition of

FAAH, can modulate several downstream signaling pathways. CB1 receptors are G-protein

coupled receptors (GPCRs) primarily coupled to Gᵢ/ₒ proteins. Their activation typically leads to

the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

[2] Furthermore, activation of CB1 can modulate various ion channels and activate mitogen-

activated protein kinase (MAPK) pathways, including ERK, JNK, and p38.

The parent compound, 15(S)-HETE, has been shown to influence several signaling cascades

that may also be relevant to the ethanolamide derivative. These include the p38 MAPK,

PI3K/Akt/mTOR, and TGF-β1/Smad2/3 pathways.[3][4]
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Caption: Signaling pathways of 15(S)-HETE Ethanolamide.

Experimental Protocols
The following are generalized protocols that can be adapted for the use of 15(S)-HETE
Ethanolamide. It is recommended to optimize concentrations and incubation times for specific

experimental systems.

Protocol 1: In Vitro FAAH Inhibition Assay
This protocol provides a framework for assessing the inhibitory effect of 15(S)-HETE
Ethanolamide on FAAH activity using a fluorometric assay.

Materials:

Recombinant human FAAH enzyme

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

FAAH substrate (e.g., AMC-arachidonoyl amide)

15(S)-HETE Ethanolamide stock solution (in ethanol or DMSO)
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96-well black microplate

Fluorescence microplate reader

Procedure:

Prepare Reagents:

Dilute the FAAH enzyme to the desired concentration in cold assay buffer.

Prepare a series of dilutions of 15(S)-HETE Ethanolamide in assay buffer. Include a

vehicle control (buffer with the same concentration of ethanol or DMSO).

Prepare the FAAH substrate solution in the assay buffer.

Assay Protocol:

Add 20 µL of the diluted 15(S)-HETE Ethanolamide or vehicle control to the wells of the

96-well plate.

Add 160 µL of the diluted FAAH enzyme solution to each well.

Pre-incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 20 µL of the FAAH substrate solution to each well.

Incubate the plate at 37°C for 30 minutes, protected from light.

Data Acquisition and Analysis:

Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission

wavelength of 450-465 nm.

Subtract the background fluorescence (wells without enzyme).

Calculate the percentage of inhibition for each concentration of 15(S)-HETE
Ethanolamide compared to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration to

determine the IC₅₀ value.
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Analysis

Prepare Reagents:
- Diluted FAAH enzyme

- 15(S)-HETE Ethanolamide dilutions
- FAAH substrate

Add 15(S)-HETE Ethanolamide
or vehicle to wells

Add FAAH enzyme

Pre-incubate at 37°C for 15 min

Add FAAH substrate to initiate reaction

Incubate at 37°C for 30 min

Measure fluorescence
(Ex: 340-360 nm, Em: 450-465 nm)

Calculate % inhibition
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Caption: Experimental workflow for FAAH inhibition assay.

Protocol 2: CB1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of

15(S)-HETE Ethanolamide for the CB1 receptor.

Materials:

Membrane preparation from cells expressing human CB1 receptor

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

Radioligand (e.g., [³H]CP-55,940)

Non-specific binding control (a high concentration of a known CB1 ligand)

15(S)-HETE Ethanolamide stock solution (in ethanol or DMSO)

Glass fiber filters

Scintillation cocktail

Scintillation counter

Procedure:

Prepare Reagents:

Prepare serial dilutions of 15(S)-HETE Ethanolamide in binding buffer.

Dilute the radioligand to the desired concentration in binding buffer.

Assay Protocol:

In a reaction tube, combine:
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50 µL of 15(S)-HETE Ethanolamide dilution or buffer (for total binding) or non-specific

control.

50 µL of radioligand solution.

400 µL of membrane preparation.

Incubate at 30°C for 60 minutes.

Filtration and Washing:

Rapidly filter the reaction mixture through glass fiber filters under vacuum.

Wash the filters three times with ice-cold binding buffer.

Data Acquisition and Analysis:

Place the filters in scintillation vials with scintillation cocktail.

Measure the radioactivity using a scintillation counter.

Calculate the specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the concentration of 15(S)-
HETE Ethanolamide.

Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.

Conclusion
Synthetic 15(S)-HETE Ethanolamide is a commercially available tool for researchers

investigating the endocannabinoid system. Its dual action as a CB1 receptor ligand and an

FAAH inhibitor provides a unique pharmacological profile for studying the complex regulation of

endocannabinoid signaling. The provided protocols and signaling information serve as a

starting point for designing and conducting experiments to further elucidate the biological roles

of this and related lipid mediators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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